AM694 N-pentanoic acid metabolite-d5
Description
Properties
Molecular Formula |
C20H13D5INO3 |
|---|---|
Molecular Weight |
452.3 |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24)/i2D,4D,7D,10D,13D |
InChI Key |
YRJDOAITNOJOHV-RPIREVIHSA-N |
SMILES |
O=C(C1=C(I)C=CC=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid |
Origin of Product |
United States |
Synthetic Strategies and Analytical Characterization for Reference Material Development
Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation
The synthesis of AM694 N-pentanoic acid metabolite-d5 involves the specific incorporation of five deuterium atoms onto the indole (B1671886) ring of the molecule. The formal name of the compound, 5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d₅)pentanoic acid, explicitly indicates the location of these labels. caymanchem.com While the precise, proprietary synthesis pathway for this specific reference material is not publicly detailed, the strategies for such deuterium incorporation are well-established in organic chemistry.
The introduction of deuterium onto aromatic systems like an indole ring can be achieved through several methods. One common approach is acid- or base-catalyzed hydrogen-deuterium (H-D) exchange, where the molecule is treated with a deuterated acid (e.g., D₂SO₄) or base in a deuterated solvent like D₂O. nih.gov Another powerful technique involves transition-metal-catalyzed C-H activation/deuteration reactions. These methods offer high selectivity for specific positions on the aromatic ring. For a complex molecule like the AM694 metabolite, the deuteration step would likely be performed on an indole precursor before the attachment of the pentanoic acid side chain and the 2-iodobenzoyl group to prevent unwanted side reactions or exchange at other positions. The synthesis must be carefully designed to ensure the deuterium atoms are placed on non-exchangeable sites, providing a stable isotopic label for analytical applications. rsc.org
Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment
Once synthesized, the reference material undergoes extensive analytical testing to verify its chemical structure, confirm the position of the deuterium labels, and assess its chemical and isotopic purity. This is typically accomplished using a combination of chromatographic separation and spectroscopic detection methods. Liquid chromatography (LC) is often employed to separate the target compound from any impurities or starting materials before detection. oup.comnih.gov
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a critical tool for the characterization of deuterated standards. caymanchem.comcaymanchem.com It serves two primary functions: confirming the molecular integrity of the compound and determining its isotopic purity.
Molecular Integrity: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition. nih.govnih.gov For this compound, the expected molecular weight is precisely calculated based on its chemical formula.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | 5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d₅)pentanoic acid | caymanchem.com |
| Chemical Formula | C₂₀H₁₃D₅INO₃ | caymanchem.com |
| Molecular Weight | 452.3 g/mol | caymanchem.com |
| Intended Use | Internal standard for quantification by GC- or LC-MS | caymanchem.com |
Isotopic Purity: A key parameter for a deuterated internal standard is its isotopic purity, which is the percentage of the material that contains the specified number of deuterium atoms. Mass spectrometry is used to determine the distribution of isotopologs (molecules that differ only in their isotopic composition). nih.gov By analyzing the relative intensities of the ion signals corresponding to the unlabeled (d₀), partially deuterated (d₁-d₄), and fully deuterated (d₅) forms of the molecule, the isotopic purity can be calculated. For reference standards, the isotopic purity is typically very high, often exceeding 98% or 99% for the desired deuterated form. caymanchem.comcaymanchem.comcaymanchem.com
Table 2: Illustrative Isotopic Purity Data from Mass Spectrometry
| Isotopolog | Deuterium Atoms | Relative Abundance (%) |
|---|---|---|
| d₀ | 0 | < 0.1% |
| d₁ | 1 | < 0.1% |
| d₂ | 2 | < 0.2% |
| d₃ | 3 | < 0.5% |
| d₄ | 4 | ~2.0% |
| d₅ | 5 | > 97.0% |
Note: This table presents hypothetical data to illustrate the concept of isotopic purity assessment via mass spectrometry. Actual batch data would be provided on a certificate of analysis.
In the ¹H NMR spectrum of this compound, the signals that would normally correspond to the protons on the indole ring at positions 2, 4, 5, 6, and 7 would be absent or have significantly reduced intensity. This absence provides strong evidence that deuteration has occurred at these specific sites.
For unambiguous confirmation, ²H (Deuterium) NMR spectroscopy can be performed. A ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions (2, 4, 5, 6, and 7 of the indole ring). This directly confirms the location of the isotopic labels, ensuring the structural integrity of the reference material and its suitability for use in quantitative analytical methods.
Table 3: List of Compounds
| Compound Name |
|---|
| AM694 |
| AM694 N-pentanoic acid metabolite |
Advanced Analytical Methodologies for the Detection and Quantification of Am694 N Pentanoic Acid Metabolite D5
Sample Preparation Techniques for Biological Matrices
The complexity of biological matrices such as blood and urine necessitates extensive sample preparation to remove interferences and isolate the analyte of interest. biotage.comresearchgate.net The choice of sample preparation technique is crucial for the reliability and sensitivity of the subsequent analysis. biotage.com
Synthetic cannabinoids and their metabolites are often present in biological fluids, particularly urine, as phase II conjugates, primarily glucuronides. nih.govresearchgate.net These conjugated forms are more water-soluble, facilitating their excretion. To enable the detection of the total concentration of the metabolite, an enzymatic hydrolysis step is typically required prior to extraction. nih.gov This process utilizes enzymes, most commonly β-glucuronidase, to cleave the glucuronic acid moiety from the metabolite, converting it back to its unconjugated form. researchgate.net This step is essential for an accurate assessment of exposure to the parent compound, AM694.
For blood-based matrices such as serum and plasma, the high protein content can interfere with the analytical process. Protein precipitation is a common and straightforward method to remove these macromolecules. researchgate.net This technique involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724), or an acid to the sample. google.com This denatures the proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte and its deuterated internal standard is collected for further processing or direct analysis.
Liquid-liquid extraction (LLE) is a widely used technique for the separation of analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. biotage.com In the analysis of synthetic cannabinoid metabolites, the pH of the aqueous sample can be adjusted to optimize the partitioning of the acidic N-pentanoic acid metabolite into the organic layer. This method is effective in removing water-soluble interferences and concentrating the analyte. nih.gov
Solid-phase extraction (SPE) is a highly selective and efficient sample preparation method that has become a cornerstone in the analysis of synthetic cannabinoids from biological matrices. mdpi.comnih.govnih.gov SPE allows for the isolation and concentration of analytes by passing the liquid sample through a solid sorbent material packed in a cartridge. mdpi.com The choice of sorbent is critical and depends on the chemical properties of the analyte. For synthetic cannabinoid metabolites, polymeric sorbents are often employed.
The general steps of an SPE procedure are as follows:
Conditioning: The sorbent is prepared with a solvent to ensure proper interaction with the sample.
Loading: The biological sample, often pre-treated (e.g., hydrolyzed and diluted), is passed through the cartridge. The analyte and its internal standard are retained on the sorbent.
Washing: The cartridge is washed with a specific solution to remove interfering compounds while the analytes remain bound.
Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte and internal standard from the cartridge.
The resulting eluate is then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the chromatographic system. nih.gov
| Parameter | Description | Reference |
| SPE Sorbent | Polymeric (e.g., Oasis HLB) | mdpi.com |
| Conditioning Solvents | Methanol followed by water | nih.gov |
| Wash Solvents | Water/methanol mixtures | nih.gov |
| Elution Solvents | Methanol or other organic solvents | nih.gov |
This table represents a generalized SPE procedure for synthetic cannabinoid metabolites.
Chromatographic Separation Principles and Applications
Following sample preparation, chromatographic separation is employed to separate the analyte of interest from any remaining matrix components before detection.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the gold standard for the analysis of synthetic cannabinoid metabolites. nih.govmdpi.comnih.gov These techniques offer high sensitivity, selectivity, and the ability to analyze complex mixtures. nih.govsigmaaldrich.com UHPLC systems utilize columns with smaller particle sizes, resulting in higher resolution and faster analysis times compared to traditional HPLC. lcms.cz
The separation is typically achieved using a reversed-phase column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govsigmaaldrich.com A gradient elution is commonly used, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis to effectively elute compounds with varying polarities. nih.gov
The AM694 N-pentanoic acid metabolite and its deuterated internal standard (AM694 N-pentanoic acid metabolite-d5) co-elute from the LC column and are then detected by the mass spectrometer. The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratios, allowing for accurate quantification. labx.com
| Parameter | Typical Conditions | Reference |
| Chromatography System | UHPLC or HPLC | nih.govsigmaaldrich.com |
| Column | Reversed-phase (e.g., C18, RP-Amide) | nih.govsigmaaldrich.com |
| Mobile Phase A | Water with 0.1% formic acid | nih.govsigmaaldrich.com |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |
| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govmdpi.comnih.gov |
This table represents typical LC parameters for the analysis of synthetic cannabinoid metabolites.
Gas Chromatography (GC) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for the analysis of synthetic cannabinoids and their metabolites. nih.gov For compounds like the AM694 N-pentanoic acid metabolite, GC-MS provides robust separation and identification capabilities. caymanchem.com Standard GC-MS methods often employ electron ionization (EI), which generates characteristic fragmentation patterns useful for library-based identification. nih.gov However, EI can sometimes lead to extensive fragmentation, resulting in a weak or absent molecular ion, which complicates the determination of the molecular weight of novel metabolites. nih.gov
To overcome this limitation, alternative ionization techniques such as photoionization (PI) can be used. GC-PI-MS has been shown to produce simple mass spectra for synthetic cannabinoids, often with a prominent molecular ion and minimal fragmentation, which is highly advantageous for confirming the molecular weight of a target analyte. nih.gov
A significant consideration for GC analysis of cannabinoid metabolites, which often contain polar functional groups (like the carboxylic acid in the pentanoic acid metabolite), is the necessity of chemical derivatization. cannabissciencetech.com This process, typically silylation, replaces active hydrogens on polar groups with a less polar group (e.g., trimethylsilyl). Derivatization serves multiple purposes: it increases the analyte's volatility, reduces its polarity to improve chromatographic peak shape, and enhances its thermal stability, preventing degradation in the hot GC inlet. cannabissciencetech.com Without derivatization, acidic cannabinoids can undergo thermal decarboxylation, leading to inaccurate quantification. cannabissciencetech.com The use of a deuterated internal standard like this compound is critical in these GC-MS assays to ensure accurate quantification by correcting for variations during sample preparation and analysis. caymanchem.com
Optimization of Chromatographic Parameters for Metabolite Resolution
The successful separation of synthetic cannabinoid metabolites from complex biological matrices and from their structurally similar isomers is highly dependent on the optimization of chromatographic parameters. oup.comoup.com Given the subtle structural differences between various metabolites (e.g., positional isomers of hydroxylation), achieving baseline resolution is a significant analytical challenge. oup.comnih.gov
Key parameters that are systematically adjusted to optimize resolution include the stationary phase, mobile phase composition, gradient, and flow rate.
| Parameter | Optimization Strategy & Rationale |
| Stationary Phase (Column) | Selection is based on analyte polarity. Reversed-phase columns like C18 are common for separating moderately polar compounds. nih.gov For enhanced resolution of isomers, alternative chemistries such as biphenyl (B1667301) phases may be employed, offering different selectivity through π-π interactions. oup.com |
| Mobile Phase | A typical mobile phase for LC consists of a mixture of an aqueous component (often with additives) and an organic solvent (e.g., acetonitrile or methanol). nih.gov The ratio of organic to aqueous phase is adjusted in a gradient elution to effectively separate compounds with varying polarities. |
| Mobile Phase Additives | Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) are used to improve peak shape and ionization efficiency. nih.govwaters.com For instance, formic acid helps to protonate the analytes in positive ion mode ESI, leading to sharper peaks and better sensitivity. The concentration of these additives must be optimized, as excessive amounts can cause ion suppression. waters.com |
| Flow Rate & Temperature | The mobile phase flow rate and column temperature are adjusted to balance analysis time with separation efficiency. Higher temperatures can reduce viscosity and improve peak shape but may affect analyte stability. |
| Advanced Techniques | For particularly challenging separations involving co-eluting isomers, comprehensive two-dimensional liquid chromatography (2D-LC) has been used. oup.comoup.comnih.gov This technique employs two columns with different (orthogonal) separation mechanisms to significantly increase peak capacity and resolving power. oup.comoup.com |
This table is interactive. Users can sort and filter the data based on the parameters.
Mass Spectrometric Detection and Quantification Strategies
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
For the analysis of synthetic cannabinoid metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) is the most commonly employed ionization source. nih.govmdpi.comoup.com ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as the N-pentanoic acid metabolite of AM694. It typically generates protonated molecules, [M+H]⁺, in the positive ion mode, with minimal in-source fragmentation. nih.govresearchgate.net This is crucial as the intact molecular ion is selected as the precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis.
Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used for compounds of medium polarity that are not as easily ionized by ESI. While ESI is generally preferred for the analysis of many synthetic cannabinoid metabolites, APCI can serve as a complementary technique for certain analytes. The choice between ESI and APCI depends on the specific physicochemical properties of the target metabolite.
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique used on triple quadrupole mass spectrometers that provides exceptional sensitivity and selectivity for quantitative analysis. nih.govmdpi.com It is the gold standard for targeted quantification of known analytes, including synthetic cannabinoid metabolites, in complex matrices like blood and urine. oup.comnih.gov
The MRM process involves two stages of mass filtering:
Q1 (First Quadrupole): Selects the precursor ion of the target analyte (e.g., the [M+H]⁺ ion of the AM694 N-pentanoic acid metabolite).
q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas.
Q3 (Third Quadrupole): Selects one or more specific, characteristic product ions.
The specific transition from a precursor ion to a product ion is a unique signature for the target analyte, which drastically reduces chemical noise and matrix interference. nih.gov For robust identification, typically two or more MRM transitions are monitored for each analyte. The use of a stable isotope-labeled internal standard, such as this compound, is integral to the MRM workflow for achieving high-precision quantification. caymanchem.com Advanced approaches like scheduled MRM (s-MRM) allow for the analysis of a large number of compounds in a single run by monitoring for each analyte only around its expected retention time, thereby maximizing sensitivity and duty cycle. nih.govresearchgate.net
Table 1: Illustrative MRM Parameters for Synthetic Cannabinoid Metabolite Analysis
| Compound Type | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| JWH-018 N-pentanoic acid | 376.2 | 255.1 | 127.1 |
| JWH-073 N-butanoic acid | 362.2 | 241.1 | 127.1 |
| AM694 N-pentanoic acid | 448.0 | 214.1 | 186.1 |
| AM694 N-pentanoic acid-d5 | 453.0 | 219.1 | 186.1 |
Note: This table provides representative m/z values for illustrative purposes. Actual values must be determined empirically on the specific instrument used. The d5-labeled standard shows an expected +5 Da shift in the precursor and relevant fragment ions.
This table is interactive. Users can sort the data based on compound or mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Screening and Identification
While MRM is excellent for targeting known compounds, it is unable to detect novel or unanticipated metabolites. nih.govacs.orgsemanticscholar.org High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, addresses this limitation. HRMS provides high mass accuracy (typically <5 ppm) and high resolving power, which allows for the determination of an analyte's elemental composition from its accurate mass. nih.govnumberanalytics.com
HRMS is invaluable for:
Non-targeted Screening: Detecting a wide range of compounds in a sample without prior selection of target masses. This is critical for identifying new synthetic cannabinoid metabolites as they appear. nih.gov
Structure Elucidation: The accurate mass measurement of both precursor and fragment ions helps in proposing chemical structures for unknown metabolites. nih.gov
Retrospective Analysis: HRMS data files contain a full spectral record of the sample, allowing analysts to retrospectively search for new compounds of interest as they are discovered, without needing to re-run the sample.
Confirmation: HRMS can be used to confirm the identity of analytes detected by screening methods, providing a high degree of confidence. nih.gov
Methods combining HRMS with techniques like mass defect filtering have been developed to specifically sift through complex data for compounds belonging to the synthetic cannabinoid class. nih.govacs.orgsemanticscholar.org
Application of Isotopic Dilution Mass Spectrometry Principles
Isotopic dilution mass spectrometry is a powerful quantitative technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov this compound is designed specifically for this purpose. caymanchem.com
The principle is straightforward: a known quantity of the deuterated internal standard (this compound) is added to the unknown sample at the very beginning of the analytical procedure. labx.com This "spiked" sample is then subjected to extraction, cleanup, and chromatographic separation.
Because the SIL-IS is chemically almost identical to the native analyte, it experiences the same processing inefficiencies, extraction losses, and importantly, the same degree of ionization suppression or enhancement in the mass spectrometer source (matrix effects). nih.govlabx.com
The mass spectrometer can distinguish between the native analyte and the heavier SIL-IS due to their mass difference. Quantification is then based on the ratio of the signal response of the native analyte to the signal response of the SIL-IS. google.com This ratio is directly proportional to the concentration of the native analyte and is highly accurate because it inherently corrects for variations in sample recovery and matrix effects. While deuterated standards are widely used, it is noted that in some cases their physicochemical properties can be slightly altered compared to the native analyte, which could have a minor impact on extraction recovery. nih.gov
Table 2: Properties of Analyte and its Deuterated Internal Standard
| Property | AM694 N-pentanoic acid metabolite | This compound |
|---|---|---|
| CAS Number | 1432900-96-3 caymanchem.com | 2705382-32-5 caymanchem.com |
| Molecular Formula | C₂₀H₁₈INO₃ caymanchem.com | C₂₀H₁₃D₅INO₃ caymanchem.com |
| Formula Weight | 447.3 g/mol caymanchem.com | 452.3 g/mol caymanchem.com |
| Purity | >98% caymanchem.com | ≥99% deuterated forms (d1-d5) caymanchem.com |
| Intended Use | Analytical Reference Standard glpbio.com | Internal Standard for GC- or LC-MS caymanchem.com |
This table is interactive and allows for direct comparison of the analyte and its standard.
Validation of Analytical Methodologies for Research Applications
The validation of an analytical method is a prerequisite for its application in a research or forensic setting, ensuring that the method is reliable, reproducible, and fit for its intended purpose. For the quantification of synthetic cannabinoid metabolites, this process involves a series of experiments to assess performance characteristics as recommended by various scientific guidelines. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this process.
Assessment of Selectivity and Specificity
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix. acs.orgnih.gov In the context of synthetic cannabinoid metabolite analysis, these interferences can include endogenous matrix components, other drugs, or structurally similar synthetic cannabinoid metabolites. frontiersin.orgnih.gov
To assess selectivity, a minimum of six different blank matrix samples (e.g., urine, blood) from individual sources are analyzed to ensure no significant peaks are detected at the retention time of the target analyte and its deuterated internal standard. acs.org The specificity is further confirmed by comparing the ion ratios of the transitions monitored in the mass spectrometer for the analyte in a sample to that of a known reference standard. Any significant contribution from interfering substances would alter this ratio, indicating a lack of specificity. nih.gov High-resolution mass spectrometry can also be employed to provide additional specificity through accurate mass measurements, which can help distinguish between compounds with the same nominal mass but different elemental compositions. cfsre.orgunodc.org
Evaluation of Linearity and Quantification Limits
Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. nih.gov For quantitative methods, a calibration curve is constructed by analyzing a series of standards of known concentrations. The curve is typically prepared by plotting the peak area ratio of the analyte to its internal standard (this compound) against the concentration of the analyte. The linear range is established by ensuring that the curve has a correlation coefficient (r²) of 0.99 or greater. oup.com
The limits of quantification are critical for determining the sensitivity of the method. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within ±20%. oup.comnih.gov The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the background noise, but not necessarily quantified with accuracy. researchgate.net
Table 1: Illustrative Linearity and Quantification Limits for a Synthetic Cannabinoid Metabolite Assay This table presents typical data found in validation studies for synthetic cannabinoid metabolites similar to the target of this compound.
| Parameter | Typical Value/Range | Acceptance Criteria |
| Linear Range | 0.1 - 100 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | Precision ≤ 20% Accuracy within 80-120% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | Signal-to-Noise Ratio ≥ 3 |
Source: Data compiled from multiple synthetic cannabinoid validation studies. nih.govoup.comresearchgate.netnih.govmdpi.com
Determination of Accuracy, Precision, and Recovery
Accuracy, precision, and recovery are fundamental parameters that define the reliability of a quantitative analytical method. nih.gov
Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and calculating the percent error between the measured and nominal concentrations. oup.com
Precision measures the degree of agreement among a series of individual measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is determined by analyzing replicates on the same day, while inter-day precision is assessed by analyzing them on different days. researchgate.net
Recovery is the efficiency of the extraction process, representing the percentage of the analyte recovered from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. researchgate.net
The use of this compound is crucial for these assessments, as it is added at the beginning of the sample preparation process and helps to correct for variability in sample extraction and instrumental response. oup.com
Table 2: Representative Accuracy, Precision, and Recovery Data This table illustrates typical acceptance criteria and findings from validation reports for synthetic cannabinoid metabolites.
| Parameter | Concentration Level | Typical Acceptance Criteria |
| Intra-day Precision (CV) | Low, Medium, High | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV) | Low, Medium, High | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Error) | Low, Medium, High | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Low, Medium, High | Consistent, precise, and reproducible |
Source: Information based on established guidelines and published methods. oup.comresearchgate.netnih.gov
Analysis of Matrix Effects and Internal Standard Normalization
Biological matrices are complex and can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the signal. This phenomenon is known as the matrix effect . researchgate.net It is a significant challenge in LC-MS/MS analysis and can compromise the accuracy of quantification. oup.com
The matrix effect is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solvent. A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective tool to compensate for these effects. oup.com Since this compound is structurally and chromatographically almost identical to its non-deuterated counterpart, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by signal suppression or enhancement is effectively normalized, thereby ensuring accurate and reliable quantification. oup.comresearchgate.net
Metabolic Profiling and Biotransformation Studies Utilizing Am694 N Pentanoic Acid Metabolite D5
In Vitro Metabolic Pathway Elucidation
In vitro models are fundamental in the initial characterization of drug metabolism, offering a controlled environment to identify metabolic pathways and the enzymes involved. nih.govresearchgate.net For synthetic cannabinoids like AM694, these studies primarily utilize liver-derived systems, as the liver is the main site of biotransformation. researchgate.netnih.gov
Human liver microsomes (HLMs), which are fractions of the endoplasmic reticulum from liver cells, are a standard and effective in vitro tool for investigating Phase I metabolism. nih.govnih.govsigmaaldrich.com They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative metabolic reactions. sigmaaldrich.comyoutube.com
Studies using HLM systems have been employed to investigate the metabolic profile of AM694. nih.gov In these experiments, AM694 is incubated with HLMs in the presence of necessary co-factors like NADPH. researchgate.net The resulting mixture is then analyzed, typically using liquid chromatography-high-resolution mass spectrometry (LC-HRMS), to detect and identify the structures of the metabolites formed. nih.gov This approach allows researchers to determine the primary metabolic transformations the parent compound undergoes. For AM694, a key metabolic pathway identified through HLM studies is oxidative defluorination of the N-pentyl chain. nih.gov In addition to microsomes, more complex systems like human hepatocytes (whole liver cells) are also used, which contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic processes. nih.govresearchgate.net
Biotransformation is generally a two-step process designed to convert lipophilic compounds into more water-soluble products for excretion. nih.govyoutube.com
Phase I Metabolism: These reactions introduce or unmask polar functional groups through oxidation, reduction, or hydrolysis. nih.govsigmaaldrich.com For AM694, in vitro studies have identified several Phase I metabolic reactions. The primary pathway involves the metabolism of the N-(5-fluoropentyl) chain.
Key Phase I reactions for AM694 include:
Oxidative Defluorination: This is a major metabolic pathway for AM-694, leading to the formation of the 5-hydroxypentyl metabolite. nih.gov
Carboxylation: The 5-hydroxypentyl metabolite can be further oxidized to form the corresponding AM694 N-pentanoic acid metabolite. caymanchem.comnih.gov This carboxylic acid derivative is a prominent urinary marker for related fluoropentyl-containing synthetic cannabinoids. nih.gov
Hydroxylation: Monohydroxylation can also occur on other parts of the molecule, such as the indole (B1671886) ring or the naphthoyl group. nih.gov
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (like glucuronic acid) is attached to the metabolite, further increasing its polarity and facilitating excretion. nih.govnih.govyoutube.com Phase I metabolites of AM694, particularly those with newly formed hydroxyl groups, can undergo glucuronidation. nih.govyoutube.com The resulting glucuronide conjugates are major final excretion products found in urine. nih.gov
Table 1: Summary of AM694 In Vitro Metabolic Pathways
| Phase | Reaction Type | Description | Resulting Metabolite(s) |
|---|---|---|---|
| Phase I | Oxidative Defluorination & Hydroxylation | Removal of fluorine from the N-pentyl chain and addition of a hydroxyl group. | AM694 5-hydroxypentyl metabolite |
| Phase I | Oxidation / Carboxylation | Further oxidation of the 5-hydroxypentyl metabolite. | AM694 N-pentanoic acid metabolite |
| Phase I | Monohydroxylation | Addition of a hydroxyl group to the indole or naphthoyl structures. | Hydroxylated AM694 isomers |
| Phase II | Glucuronidation | Conjugation of a glucuronic acid molecule to hydroxylated metabolites. | AM694 metabolite-glucuronides |
Preclinical In Vivo Biotransformation Research
To understand how metabolism occurs within a whole organism, preclinical studies using animal models are essential. These studies provide data on the distribution, metabolic fate, and elimination of a compound.
In vivo studies in animal models, such as rats, have been conducted to characterize the biotransformation of AM694. nih.gov Following administration of the compound, biological samples like urine and blood are collected and analyzed. These studies have confirmed that the metabolic pathways observed in vitro also occur in vivo. nih.gov The analysis of rat urine has successfully identified numerous Phase I and Phase II metabolites of AM694, confirming that the parent drug is extensively metabolized before excretion. nih.govsemanticscholar.org The metabolites found in these samples align with those produced in HLM and hepatocyte incubations, including hydroxylated and carboxylated products. nih.govnih.gov
Animal models provide crucial insights into the rate of metabolism and the primary routes of excretion. Studies show that synthetic cannabinoids are generally subject to rapid and extensive metabolism, with metabolites being the main substances excreted in urine. nih.gov The parent compound, AM694, is rarely found in urine samples. nih.gov The detection of the N-pentanoic acid metabolite and its glucuronide conjugate in urine confirms this pattern for AM694, highlighting their importance as long-term biomarkers of intake. nih.govnih.gov
Comparative Metabolism across Synthetic Cannabinoid Structural Classes
The metabolism of synthetic cannabinoids is heavily influenced by their chemical structure. AM694 is a naphthoylindole-based compound with an N-(5-fluoropentyl) chain. nih.gov
Comparing its metabolism to other classes reveals distinct patterns:
Naphthoylindoles vs. Indazole Carboxamides: While AM694's metabolism is driven by transformations of its fluoropentyl chain and naphthoyl group, indazole carboxamides with bulky adamantyl groups (like FUB-APINACA) primarily undergo hydroxylation on that adamantyl group. nih.gov
Fluorinated vs. Non-Fluorinated Analogs: The presence of a terminal fluorine on the N-pentyl chain, as in AM694, directs metabolism towards oxidative defluorination, yielding 5-hydroxypentyl and subsequently N-pentanoic acid metabolites. nih.govnih.gov In contrast, non-fluorinated analogs (e.g., JWH-018) are more broadly hydroxylated at various positions along the pentyl chain. nih.gov
Ester-Containing Cannabinoids: Synthetic cannabinoids containing an ester linkage, such as MFUBINAC and AMB-FUBINACA, show ester hydrolysis as the predominant metabolic pathway, a transformation not available to AM694. nih.gov
This comparative analysis demonstrates that while general metabolic reactions like hydroxylation are common, the specific primary metabolites generated are highly dependent on the compound's structural class and substituent groups. nih.gov
Forensic and Toxicological Research Applications of Am694 N Pentanoic Acid Metabolite D5
Identification of Synthetic Cannabinoid Exposure Biomarkers
The parent synthetic cannabinoid, AM694, is extensively metabolized in the body, often rendering it undetectable in urine and blood samples shortly after consumption. nih.gov Consequently, forensic analysis focuses on identifying its more stable and persistent metabolites. The AM694 N-pentanoic acid metabolite is an expected major phase I metabolite of AM694, formed through metabolic processes. glpbio.comlabchem.com.my Studies on similar 5-fluoro-analog synthetic cannabinoids show that metabolites featuring a pentanoic acid chain are common and significant biomarkers. nih.gov The deuterated standard, AM694 N-pentanoic acid metabolite-d5, is specifically designed for use as an internal standard in mass spectrometry-based assays to facilitate the unequivocal identification and confirmation of this crucial biomarker. caymanchem.com
In post-mortem investigations, toxicologists face significant challenges, including sample degradation and complex biological matrices that can interfere with analytical results. The use of a stable-isotope-labeled internal standard like this compound is essential for achieving accuracy in these demanding contexts. When added to a specimen, the deuterated standard behaves almost identically to the native metabolite during extraction and analysis, but it is distinguishable by its higher mass. caymanchem.com This allows for precise compensation for any analyte loss during sample preparation, ensuring reliable identification even in decomposed tissues or complex biofluids.
While direct studies on AM694 in post-mortem redistribution are limited, research on other synthetic cannabinoids with similar structures underscores the importance of analyzing their N-pentanoic acid metabolites. For instance, a controlled study on the post-mortem stability of cumyl-5F-P7AICA found its N-pentanoic acid metabolite to be relatively stable in various post-mortem specimens, making it a reliable target for analysis. uni-saarland.denih.gov The detection of AM694 itself has been reported in the urine of an intoxicated individual, where researchers also sought to identify its carboxylated metabolites, highlighting the need for corresponding reference standards for confirmation and quantification. nih.gov
Forensic laboratories commonly employ hyphenated chromatographic and mass spectrometric techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to separate and identify substances in a sample. nih.govojp.gov While chromatography separates compounds based on their physicochemical properties, structurally similar molecules, such as isomers and analogs, can have identical retention times, a phenomenon known as co-elution.
Mass spectrometry overcomes this challenge by separating ions based on their mass-to-charge ratio (m/z). This compound is chemically identical to the native metabolite but has a distinct mass due to the five deuterium (B1214612) atoms replacing five hydrogen atoms. This mass shift provides an unambiguous method for differentiation. Even if the native metabolite and an isomer co-elute from the chromatography column, the mass spectrometer can easily distinguish the target analyte from the deuterated internal standard and other interfering compounds based on their unique m/z values.
Table 1: Mass Properties for Analyte Discrimination
| Compound | Molecular Formula | Formula Weight ( g/mol ) | Key Differentiator |
|---|---|---|---|
| AM694 N-pentanoic acid metabolite | C₂₀H₁₈INO₃ | 447.3 | Target analyte of interest. |
Role as a Quantitative Reference Standard in Forensic Toxicology Laboratories
The primary application of this compound in forensic toxicology is its use as a quantitative reference standard in a technique called isotope dilution mass spectrometry. caymanchem.comcaymanchem.com This method is considered the gold standard for quantitative analysis due to its high precision and accuracy. The process involves adding a precise, known amount of the deuterated internal standard to each biological sample (e.g., blood or urine) before any extraction or clean-up procedures. caymanchem.com
Because the deuterated standard is chemically identical to the analyte, it experiences the same potential for loss during every step of the analytical workflow. At the final LC-MS/MS analysis, the instrument measures the signal intensity for both the native metabolite and the deuterated standard. By calculating the ratio of the native analyte's signal to the internal standard's signal and comparing it to a calibration curve, a toxicologist can determine the exact concentration of the AM694 N-pentanoic acid metabolite in the original sample. This approach effectively nullifies variations in extraction efficiency and instrument response, ensuring the reported concentration is highly reliable. The use of such certified reference materials (CRMs) is fundamental to meeting the stringent quality standards of ISO/IEC 17025 and ISO 17034. caymanchem.com
Table 2: Characteristics of this compound as a Reference Standard
| Property | Description |
|---|---|
| Purity | High purity, with ≥98% isotopic enrichment, ensures minimal interference from unlabeled species. caymanchem.com |
| Chemical Identity | Behaves identically to the target analyte during extraction and chromatographic separation. |
| Mass Difference | Sufficiently large mass difference (5 Da) allows for clear differentiation by the mass spectrometer without isotopic overlap. |
| Stability | Stable through sample preparation and storage, ensuring consistent performance. |
Development of Reference Libraries and Databases for Metabolite Identification
Forensic laboratories depend heavily on comprehensive mass spectral libraries and databases to identify unknown substances. nih.govwiley.com These libraries contain the characteristic mass spectra and chromatographic data of thousands of compounds, including drugs of abuse and their metabolites. For a new compound to be added to these critical resources, a pure, authenticated reference material is required to generate its standard analytical signature.
The unlabeled AM694 N-pentanoic acid metabolite serves as the primary reference material to generate the library entry, including its retention time and mass fragmentation pattern. glpbio.com The deuterated standard, this compound, plays a crucial supporting role in this process. It is used to validate the analytical method and confirm the identity of the metabolite in authentic case samples, ensuring the accuracy and reliability of the library data. caymanchem.com Reputable suppliers of forensic standards often provide these spectral data in downloadable formats compatible with standard laboratory software, contributing to global efforts to keep pace with the ever-evolving drug landscape. caymanchem.com The development of such libraries is essential for the retrospective analysis of archived data, allowing laboratories to screen for newly identified biomarkers in past cases. ojp.gov
Emerging Research Trends and Future Directions
Development of Novel Analytical Platforms for Deuterated Metabolites
The emergence of a vast number of synthetic cannabinoids presents a significant challenge for forensic and clinical laboratories. frontiersin.orgnih.gov The rapid and extensive metabolism of these compounds means that the parent drug is often undetectable in urine samples, making their metabolites the primary targets for analysis. news-medical.netresearchgate.net To address this, researchers are continuously developing novel analytical platforms that offer enhanced sensitivity and specificity for detecting these metabolites, with a crucial role for deuterated internal standards like AM694 N-pentanoic acid metabolite-d5.
High-resolution mass spectrometry (HRMS), particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has become an indispensable tool in this field. nih.govnih.gov These platforms allow for the identification of major metabolites from new synthetic cannabinoids, often through in vitro studies using human hepatocytes, before they are confirmed in authentic urine samples. nih.govresearchgate.net The use of deuterated internal standards is critical for accurate quantification in these complex biological matrices. clearsynth.comwisdomlib.org Deuterated standards, such as this compound, exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to compensate for variations in sample preparation and instrument response. kcasbio.comtexilajournal.com
The development of these advanced analytical methods is essential to keep pace with the ever-changing chemical structures of synthetic cannabinoids. researchgate.netnih.gov Non-targeted data acquisition methods, such as SWATH® acquisition, enable the retrospective analysis of data, which is invaluable for identifying newly emerged synthetic cannabinoids in previously collected samples. nih.gov
Key Features of Novel Analytical Platforms:
| Feature | Description |
| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolution, enabling the confident identification of unknown metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity for the quantification of target analytes. |
| Deuterated Internal Standards | Improve the accuracy and precision of quantitative analysis by correcting for matrix effects and analytical variability. clearsynth.comwisdomlib.org |
| Non-Targeted Data Acquisition | Allows for the retrospective analysis of data to identify new and emerging compounds. ojp.gov |
Application in Retrospective Analysis and Longitudinal Research Studies
The use of deuterated internal standards like this compound is particularly advantageous in retrospective analysis and longitudinal research. Archived high-resolution mass spectrometry data can be re-analyzed to identify synthetic cannabinoids and their metabolites that were unknown at the time of the initial analysis. ojp.gov This capability is crucial for understanding the epidemiology and consumption patterns of these rapidly changing drugs. nih.gov
Longitudinal studies, which track individuals over an extended period, can benefit significantly from the use of reliable analytical methods that incorporate deuterated standards. These studies can provide valuable insights into the long-term health effects of synthetic cannabinoid use and help to identify biomarkers of exposure. The stability and accuracy afforded by deuterated internal standards ensure the consistency and comparability of data collected over the course of a long-term study.
Retrospective analysis of forensic toxicology casework using archived HRMS data has proven effective in identifying the emergence and prevalence of new synthetic cannabinoids. ojp.gov This approach allows public health officials and law enforcement agencies to stay informed about the latest trends in drug use and to develop targeted interventions.
Standardization and Harmonization of Analytical Protocols for Synthetic Cannabinoid Metabolite Research
A significant challenge in the field of synthetic cannabinoid analysis is the lack of standardized and harmonized analytical protocols. nih.gov The constant introduction of new compounds with diverse chemical structures makes it difficult to develop and validate methods that can reliably detect the full range of potential metabolites. frontiersin.orgnih.gov
There is a critical need for the development of robust and validated analytical procedures that have been established using internationally accredited guidelines. nih.gov This includes the standardization of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. The availability of certified reference materials, including deuterated internal standards for a wide range of metabolites, is also essential for ensuring the accuracy and comparability of results between different laboratories. cerilliant.com
Q & A
Q. How is AM694 N-pentanoic acid metabolite-d5 structurally characterized for research validation?
Structural characterization typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound's core structure includes a 2-iodobenzoyl group attached to an indole moiety, with a pentanoic acid side chain deuterated at positions 2,4,5,6,7. HRMS confirms the molecular ion ([M+H]⁺) and fragmentation patterns, while NMR (¹H, ¹³C, and 2D experiments) resolves substitution patterns and deuteration sites. Reference standards with ≥98% isotopic purity are critical for accurate spectral interpretation .
Q. What analytical techniques are recommended for detecting this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For urine or serum, samples are extracted via solid-phase extraction (SPE) or protein precipitation, followed by separation on a C18 column (e.g., Zorbax Eclipse Plus) with gradient elution (methanol/water + 0.1% formic acid). Deuterated internal standards (e.g., JWH-018 N-pentanoic acid metabolite-d5) improve quantification accuracy by correcting for matrix effects. Calibration curves (2.5–50 ng/mL) demonstrate linearity (R² > 0.99) with limits of detection (LOD) <1 ng/mL .
Q. How is this compound synthesized for use as an analytical reference standard?
Synthesis involves deuterium incorporation via acid-catalyzed H/D exchange or deuterated precursor coupling. For example, the pentanoic acid chain is deuterated using CD3COOD/D2O under reflux, followed by coupling to the indole-2-iodobenzoyl scaffold via nucleophilic substitution. Purity is validated via reverse-phase HPLC (>98%), and isotopic enrichment (≥98 atom% D) is confirmed using isotope ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How should pharmacokinetic studies of this compound be designed in rodent models?
Studies should include dose-response cohorts (e.g., 10–26 mg/kg, oral/smoked administration) with serial blood and urine sampling over 72+ hours. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are derived using non-compartmental analysis. Parallel quantification of parent compound (AM694) and metabolites (e.g., defluorinated or hydroxylated derivatives) via LC-MS/MS clarifies biotransformation pathways. Note that in rats, this compound peaks at ~6.5 hours post-dose, with concentrations negatively correlating to physiological effects like hypothermia .
Q. How can discrepancies in quantitative measurements across analytical platforms be resolved?
Discrepancies often arise from ionization suppression/enhancement or column selectivity differences. Mitigation strategies include:
- Internal standardization : Use structurally analogous deuterated standards (e.g., JWH-018 N-pentanoic acid metabolite-d5) to normalize matrix effects .
- Cross-validation : Compare results across multiple instruments (e.g., Q Exactive Orbitrap vs. API 4000) and matrices (urine vs. serum).
- Recovery studies : Spike known concentrations into blank matrices to assess accuracy (target: 83–118% recovery) and precision (<15% CV) .
Q. What strategies optimize chromatographic separation of this compound from co-eluting synthetic cannabinoid metabolites?
- Column selection : Use ultra-high-performance LC (UHPLC) columns with sub-2 µm particles (e.g., Zorbax Eclipse Plus C18) for superior resolution.
- Mobile phase modifiers : Add 0.1% heptafluorobutyric acid (HFBA) to improve peak shape and reduce tailing.
- Gradient elution : Optimize methanol/water gradients to separate isomers (e.g., AM694 vs. AM2201 metabolites) with Δt ≥0.5 minutes .
Q. How does deuterium labeling in this compound influence metabolic stability compared to non-deuterated analogs?
Deuteration at the pentanoic acid chain reduces metabolic oxidation via the kinetic isotope effect (KIE), slowing CYP450-mediated hydroxylation. In controlled studies, deuterated metabolites exhibit prolonged detection windows in urine (e.g., >68 hours vs. 48 hours for non-deuterated analogs). However, deuteration does not significantly alter glucuronidation rates, necessitating β-glucuronidase pretreatment for total metabolite quantification .
Q. What stability considerations are critical for long-term storage of this compound?
- Temperature : Store at −80°C in amber vials to prevent photodegradation of the iodobenzoyl group.
- Solvent : Dissolve in deuterated methanol (CD3OD) to minimize proton exchange and maintain isotopic integrity.
- Freeze-thaw cycles : Limit to ≤3 cycles; degradation >10% occurs after 5 cycles, as evidenced by LC-MS/MS peak area reduction .
Methodological Notes
- References : Avoid commercial vendors (e.g., BenchChem) in favor of peer-reviewed journals or validated analytical protocols.
- Data Interpretation : Always correlate metabolite concentrations with pharmacological endpoints (e.g., hypothermia in rodents) to distinguish active parent compounds from inactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
